molecular formula C9H9ClO4S B1432624 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride CAS No. 1049731-09-0

3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride

Cat. No. B1432624
M. Wt: 248.68 g/mol
InChI Key: DZNTZQHGXSSWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1049731-09-0 . It has a molecular weight of 248.69 . The IUPAC name for this compound is 3,4-dihydro-2H-benzo[b][1,4]dioxepine-6-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for “3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride” is 1S/C9H9ClO4S/c10-15(11,12)8-4-1-3-7-9(8)14-6-2-5-13-7/h1,3-4H,2,5-6H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.69 .

Scientific Research Applications

Antioxidant Capacity Assays

One study discusses the ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capacity. This assay involves reaction pathways that include coupling and oxidation processes, which might be relevant to understanding the chemical behavior of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride in the presence of radicals or during oxidative stress scenarios (Ilyasov et al., 2020).

Chemical Reactions and Bond Formations

Another study focuses on the application of trifluoromethanesulfonyl chloride (CF3SO2Cl) in creating various chemical bonds, including C–CF3 and C–Cl bonds. Such reactions are crucial in synthetic chemistry for developing new compounds with potential pharmaceutical applications (Chachignon et al., 2017).

Heterocyclic Chemistry and Biological Activity

The synthesis and biological activity of 2,3-benzodiazepine-related compounds are discussed in another review. These compounds, with modifications to the benzene ring, exhibit significant biological efficacy, hinting at the potential of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride in medicinal chemistry (Földesi et al., 2018).

Disinfection and Antibiotic Resistance

The impact of biocidal agents, such as benzalkonium chloride, on antibiotic resistance highlights the role of certain chemicals in healthcare settings and their potential effects on microbial populations. This information might be relevant for understanding any antimicrobial applications of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride (Kampf, 2018).

Xylan Derivatives and Applications

The modification and applications of xylan, a hemicellulose, demonstrate the potential of chemical derivatives in biopolymer and pharmaceutical fields. Such insights might be applicable to the derivatization and application potential of 3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride in similar contexts (Petzold-Welcke et al., 2014).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-15(11,12)8-4-1-3-7-9(8)14-6-2-5-13-7/h1,3-4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNTZQHGXSSWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC=C2)S(=O)(=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride
Reactant of Route 4
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride
Reactant of Route 5
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.